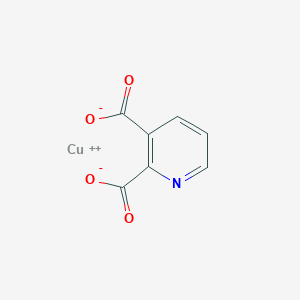

copper;pyridine-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

copper;pyridine-2,3-dicarboxylate is a coordination compound formed by the interaction of 2,3-pyridinedicarboxylic acid and copper ions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) typically involves the reaction of 2,3-pyridinedicarboxylic acid with a copper(II) salt, such as copper(II) nitrate or copper(II) acetate, in an aqueous solution. The reaction is usually carried out under controlled conditions, including specific pH and temperature, to ensure the formation of the desired coordination compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Oxidation of Quinoline

-

Reaction : Quinoline undergoes oxidation with sodium chlorate (NaClO₃) in acidic aqueous medium (5 equivalents of acid/L) using CuO as a catalyst .

-

Conditions :

-

Temperature: 98–101°C

-

Reaction time: 10–17 hours

-

Chlorate excess: 18% molar excess relative to quinoline

-

-

Mechanism :

Coordination Chemistry

Cu-PDCA exhibits diverse coordination modes, influencing its reactivity:

-

FT-IR Data :

C–H Bond Activation

-

Reaction : Knoevenagel condensation using Cu-PDCA frameworks .

-

Efficiency : Enhanced by flexible carboxylate bridging, enabling substrate accessibility .

Oxidative Catalysis

-

Example : Hydrothermal in situ oxidation of trimethylpyridine to pyridinecarboxylates .

-

Role : Cu(II) mediates stepwise ligand transformation, forming stable carboxylate intermediates .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals stability up to 430°C:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| I (Water loss) | 20–100 | 8.73 | Removal of crystal water |

| II (Ligand degradation) | 202–307 | 44.37 | Partial ligand combustion |

| III (Final breakdown) | 307–451 | 33.90 | Complete ligand decomposition |

Biological Activity

Cu-PDCA derivatives show antimicrobial potential:

-

Antifungal Activity :

-

Antibacterial Action :

Reaction Conditions and Yields

Key experimental parameters for Cu-PDCA synthesis:

| Parameter | Optimal Range | Yield (%) | Purity (mp, °C) | Source |

|---|---|---|---|---|

| Temperature | 98–101°C | 50–62 | 184–188 | |

| Chlorate addition rate | 5–8 hours | 57–62 | – | |

| pH adjustment | 4.5 (post-reaction) | 59–61 | – |

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalysis in Organic Reactions

Cu(pydc) has been utilized as a catalyst in several organic reactions, particularly in the synthesis of complex organic molecules. It facilitates reactions such as:

- C-C Coupling Reactions : Cu(pydc) has shown effectiveness in facilitating cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This is particularly valuable in the pharmaceutical industry for synthesizing complex drug molecules .

- Oxidative Reactions : The compound is also employed in oxidation reactions, where it acts as a catalyst for the oxidation of alcohols to aldehydes or ketones. This application is significant for producing fine chemicals and intermediates used in various industrial processes .

Materials Science

Metal-Organic Frameworks (MOFs)

Cu(pydc) serves as a building block for constructing metal-organic frameworks (MOFs), which are porous materials with a wide range of applications:

- Gas Storage : MOFs derived from Cu(pydc) exhibit high surface areas and porosity, making them suitable for gas storage applications, including hydrogen and methane storage .

- Separation Technologies : The tunable pore sizes of Cu(pydc)-based MOFs allow for selective adsorption and separation of gases, which is beneficial for environmental applications such as carbon capture .

Photoluminescence Properties

Research indicates that Cu(pydc) complexes exhibit photoluminescent properties, making them useful in optoelectronic devices. The intense fluorescent emissions observed at room temperature suggest potential applications in light-emitting diodes (LEDs) and sensors .

Magnetic Properties

Magnetic Coordination Polymers

Cu(pydc) has been studied for its magnetic properties when incorporated into coordination polymers. These materials can exhibit interesting magnetic behaviors due to the presence of copper ions:

- Magnetic Materials : The incorporation of Cu(pydc) into polymeric structures leads to materials with enhanced magnetic properties, which can be utilized in data storage and spintronic devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. Additionally, the coordination of the 2,3-pyridinedicarboxylic acid ligand to the copper ion can stabilize the compound and facilitate its interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Pyrazinedicarboxylic acid, copper(2+) salt: Similar in structure but with a pyrazine ring instead of a pyridine ring.

2,6-Pyridinedicarboxylic acid, copper(2+) salt: Differing in the position of the carboxylic acid groups on the pyridine ring.

Uniqueness

copper;pyridine-2,3-dicarboxylate is unique due to its specific coordination geometry and the electronic properties imparted by the 2,3-pyridinedicarboxylic acid ligand. These properties make it particularly useful in catalytic and material science applications .

Propiedades

Número CAS |

18970-62-2 |

|---|---|

Fórmula molecular |

C7H3CuNO4 |

Peso molecular |

228.65 g/mol |

Nombre IUPAC |

copper;pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |

Clave InChI |

AFQKCNCLMQXSQB-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

SMILES canónico |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

Key on ui other cas no. |

18970-62-2 |

Números CAS relacionados |

89-00-9 (Parent) |

Sinónimos |

2,3-Pyridinedicarboxylic acid copper(II) salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.